Cbz-PEG5-Br
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Overview
Description
Cbz-PEG5-Br, also known as benzyl (17-bromo-3,6,9,12,15-pentaoxaheptadec-1-yl)carbamate, is a PEG-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in precision medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-PEG5-Br is synthesized through a series of chemical reactions involving the attachment of a bromine atom to a PEG (polyethylene glycol) chain, which is then linked to a benzyl carbamate group. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and other advanced techniques to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cbz-PEG5-Br undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: It can be coupled with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized PEG derivatives, while coupling reactions can produce complex PROTAC molecules .
Scientific Research Applications
Cbz-PEG5-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Integral in the development of PROTAC-based therapeutics for targeted protein degradation.
Industry: Employed in the production of specialized chemicals and materials
Mechanism of Action
Cbz-PEG5-Br functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein into proximity with the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Cbz-PEG5-Br is unique among PEG-based PROTAC linkers due to its specific structure and functional groups. Similar compounds include:
Cbz-PEG4-Br: A shorter PEG chain variant.
Cbz-PEG6-Br: A longer PEG chain variant.
Cbz-PEG5-NH2: An amine-functionalized variant.
Each of these compounds has distinct properties and applications, but this compound is particularly valued for its balance of length and functionalization, making it versatile for various applications .
Properties
Molecular Formula |
C20H32BrNO7 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H32BrNO7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,23) |
InChI Key |
RBDRAXVCHLGEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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